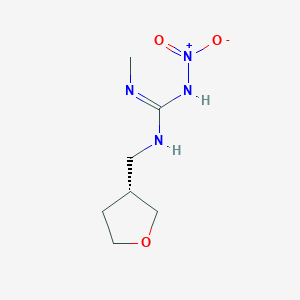

(R)-Dinotefuran

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H14N4O3 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

2-methyl-1-nitro-3-[[(3R)-oxolan-3-yl]methyl]guanidine |

InChI |

InChI=1S/C7H14N4O3/c1-8-7(10-11(12)13)9-4-6-2-3-14-5-6/h6H,2-5H2,1H3,(H2,8,9,10)/t6-/m1/s1 |

InChI Key |

YKBZOVFACRVRJN-ZCFIWIBFSA-N |

Isomeric SMILES |

CN=C(NC[C@H]1CCOC1)N[N+](=O)[O-] |

Canonical SMILES |

CN=C(NCC1CCOC1)N[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

(R)-Dinotefuran: A Technical Guide to its Mechanism of Action on Nicotinic Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism of action of (R)-Dinotefuran, the less toxic enantiomer of the neonicotinoid insecticide dinotefuran, at nicotinic acetylcholine receptors (nAChRs). It details the compound's binding characteristics, functional effects, receptor subtype selectivity, and the key experimental protocols used for its evaluation.

Core Mechanism of Action

Dinotefuran functions as a selective agonist at the insect nicotinic acetylcholine receptor (nAChR). Like the endogenous neurotransmitter acetylcholine (ACh), dinotefuran binds to the orthosteric site (the ACh binding site) on the receptor. This binding event triggers the opening of the ligand-gated cation channel, leading to an influx of Na⁺ and Ca²⁺ ions. The resulting depolarization of the postsynaptic membrane causes continuous nerve stimulation, which manifests as tremors and incoordination, ultimately leading to insect paralysis and death. Binding studies have confirmed that dinotefuran acts as a competitive inhibitor of radioligands that also target the ACh binding site.

A key characteristic of dinotefuran is its structural distinction from other neonicotinoids; it lacks a chlorinated heterocyclic ring (like imidacloprid) and possesses a tetrahydrofuran moiety. This unique structure influences its binding properties and contributes to its distinct pharmacological profile, including a relative lack of cross-resistance in insects resistant to other neonicotinoids.

Enantioselectivity: The Significance of the (R)-Enantiomer

Dinotefuran is a chiral molecule, existing as (R)- and (S)-enantiomers. Research has revealed significant enantioselectivity in its interaction with nAChRs, which has profound implications for its toxicological profile.

The (S)-enantiomer is significantly more toxic to non-target pollinators, such as honeybees (Apis mellifera), than the (R)-enantiomer[1]. Molecular docking and electrophysiological studies have elucidated the basis for this difference. (S)-dinotefuran forms a more stable and extensive hydrogen bond network with key amino acid residues within the honeybee nAChR binding pocket, particularly with the Amelα8 subunit[1][2]. In contrast, this compound exhibits a much lower binding affinity and potency at these specific honeybee receptor subtypes[2].

Crucially, both enantiomers display similar bioactivity against target pests like the cotton aphid (Aphis gossypii)[3]. This species-selective toxicity highlights the potential of using this compound as a more environmentally benign insecticide, offering effective pest control while minimizing harm to beneficial insects.

Receptor Subtype Selectivity

Compared to other widely used neonicotinoids like imidacloprid, dinotefuran demonstrates a higher degree of selectivity, acting on a narrower range of nAChR subtypes[4]. This selectivity is a critical aspect of its mechanism of action.

-

Studies in Drosophila melanogaster have shown that knocking out the Dα1 nAChR subunit significantly decreases sensitivity to imidacloprid but has no effect on sensitivity to dinotefuran. This indicates that the Dα1 subunit, a primary target for imidacloprid, is not a major target for dinotefuran[4].

-

Research on the brown planthopper (Nilaparvata lugens) using RNA interference (RNAi) has suggested that a major nAChR subtype targeted by dinotefuran likely contains the Nlα2 and Nlβ1 subunits. Sensitivity to dinotefuran was only diminished when the expression of these two specific subunits was reduced[4]. In contrast, imidacloprid's efficacy was affected by the knockdown of a much broader range of subunits.

This narrower target spectrum may contribute to dinotefuran's effectiveness against certain pests and its distinct resistance profile.

Quantitative Pharmacological Data

The following tables summarize key quantitative data from binding and functional assays, illustrating the interaction of dinotefuran with nAChRs.

Table 1: Binding Affinity of Dinotefuran Enantiomers and Racemate to nAChRs

| Compound | Receptor Source | Radioligand | Assay Type | Kd (nM) | IC50 (nM) | Citation(s) |

| (Racemic) Dinotefuran | American Cockroach Nerve Cord | [³H]Dinotefuran | Saturation Binding | 13.7 | - | [5] |

| (Racemic) Dinotefuran | American Cockroach Nerve Cord | [³H]Dinotefuran | Competition | - | 5.02 | [5] |

| (Racemic) Dinotefuran | American Cockroach Nerve Cord | [³H]Epibatidine | Competition | - | 890 | [6] |

| (Racemic) Dinotefuran | Housefly Head Membranes | [³H]Imidacloprid | Competition | - | ~13-fold less active than Imidacloprid | [7] |

Table 2: Functional Potency (Agonist Activity) of Dinotefuran Enantiomers on nAChRs

| Compound | Receptor Subunits Expressed | System | EC50 (μM) | pEC50 (-log M) | Citation(s) |

| (R)-(−)-Dinotefuran | Honeybee Amelα8 / rat β2 | Xenopus Oocytes (TEVC) | 158.5 | 3.80 ± 0.17 | [2] |

| (S)-(+)-Dinotefuran | Honeybee Amelα8 / rat β2 | Xenopus Oocytes (TEVC) | 2.0 | ~5.7 (Calculated) | [2] |

Note: The EC₅₀ for (R)-(−)-Dinotefuran was ~77.6 times greater than that of the (S)-(+)-enantiomer, indicating significantly lower potency.

Key Experimental Protocols & Visualizations

Understanding the mechanism of action relies on specialized experimental techniques. Below are detailed, representative protocols for the primary assays used to characterize this compound's interaction with nAChRs, accompanied by workflow diagrams.

Signaling Pathway Diagram

The following diagram illustrates the fundamental signaling pathway initiated by the binding of this compound to an insect nAChR.

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound, such as this compound, to displace a radioactive ligand from the nAChR, allowing for the determination of its binding affinity (Kᵢ).

-

Tissue/Cell Preparation:

-

Homogenize the source tissue (e.g., insect heads or nerve cords) in ice-cold binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.

-

Alternatively, use membranes from HEK-293 or other cell lines stably expressing specific nAChR subunits.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. Resuspend the final pellet in assay buffer to a specific protein concentration (determined by a Bradford or BCA assay).

-

-

Binding Reaction:

-

In assay tubes, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]imidacloprid or [³H]epibatidine, typically at a concentration near its Kd), and a range of concentrations of the unlabeled test compound (this compound).

-

Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of a known nAChR ligand, like nicotine or unlabeled epibatidine).

-

Incubate the reaction mixture for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 4°C or 25°C) to reach equilibrium.

-

-

Separation and Quantification:

-

Terminate the reaction by rapidly separating the receptor-bound radioligand from the free radioligand. This is typically achieved by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a solution like polyethylenimine to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioactivity.

-

Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).

-

Convert the IC₅₀ value to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC is used to measure the functional effects (agonist, antagonist, or modulator activity) of compounds on nAChRs heterologously expressed in large cells, typically Xenopus laevis oocytes.

-

Oocyte Preparation and cRNA Injection:

-

Harvest and defolliculate Stage V-VI oocytes from a female Xenopus laevis frog.

-

Synthesize capped complementary RNAs (cRNAs) for the desired nAChR subunits from linearized cDNA templates using an in vitro transcription kit (e.g., mMESSAGE mMACHINE™ T7).

-

Mix subunit cRNAs in a defined ratio and inject a specific amount (e.g., 20-50 ng total cRNA in 50 nL of water) into the cytoplasm of each oocyte using a microinjector.

-

Incubate the injected oocytes for 2-7 days at 16-18°C in a modified Barth's solution (MB S) supplemented with antibiotics to allow for receptor expression and insertion into the cell membrane.

-

-

Electrophysiological Recording:

-

Place a single oocyte in a small-volume recording chamber continuously perfused with a recording solution (e.g., Ringer's solution).

-

Using micromanipulators, impale the oocyte with two glass microelectrodes filled with a high salt solution (e.g., 3 M KCl), with resistances of 0.5-2.0 MΩ. One electrode measures the membrane potential (Vₘ), and the other injects current.

-

Using a TEVC amplifier, clamp the oocyte's membrane potential at a negative holding potential, typically between -60 mV and -80 mV.

-

-

Compound Application and Data Acquisition:

-

Prepare stock solutions of this compound and make serial dilutions in the recording solution.

-

Apply the different concentrations of this compound to the oocyte via the perfusion system for a fixed duration (e.g., 10-30 seconds), followed by a washout period with the recording solution alone until the current returns to baseline.

-

Record the inward current elicited by the agonist at each concentration. The current is a direct measure of the number of nAChRs being opened by the compound.

-

-

Data Analysis:

-

Measure the peak current response for each concentration of this compound.

-

Normalize the responses to the maximum current observed (Iₘₐₓ).

-

Plot the normalized current as a function of the logarithm of the agonist concentration.

-

Fit the resulting concentration-response curve to the Hill equation: Response = Iₘₐₓ / (1 + (EC₅₀/[Agonist])ⁿᴴ), where EC₅₀ is the concentration that elicits a half-maximal response, and nᴴ is the Hill coefficient.

-

From this analysis, determine the EC₅₀ (a measure of potency) and Iₘₐₓ (a measure of efficacy) for this compound on the specific nAChR subtype expressed.

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Controlled expression of nicotinic acetylcholine receptor-encoding genes in insects uncovers distinct mechanisms of action of the neonicotinoid insecticide dinotefuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of a high-affinity binding site for dinotefuran in the nerve cord of the American cockroach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Systemic insecticides (neonicotinoids and fipronil): trends, uses, mode of action and metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Stereospecific Activity of Dinotefuran Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinotefuran, a third-generation neonicotinoid insecticide, possesses a chiral center, leading to the existence of two enantiomers: (S)-dinotefuran and (R)-dinotefuran. This technical guide provides a comprehensive overview of the stereospecific activity of these enantiomers, highlighting the significant differences in their biological and environmental interactions. The (S)-enantiomer generally exhibits significantly higher toxicity to non-target organisms, such as honeybees, primarily due to its stronger binding affinity to specific nicotinic acetylcholine receptor (nAChR) subtypes. Conversely, the (R)-enantiomer often retains comparable or even superior insecticidal efficacy against target pests. This enantiomeric differentiation presents a critical opportunity for the development of more selective and environmentally benign pesticides. This guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying mechanisms and workflows.

Differential Biological Activity

The insecticidal and toxicological properties of dinotefuran are highly dependent on the stereochemistry of its enantiomers. This section explores the differential activity against target pests and non-target organisms.

Insecticidal Activity Against Target Pests

While the (S)-enantiomer is often more potent, the (R)-enantiomer of dinotefuran demonstrates substantial and sometimes comparable insecticidal activity against various sucking pests. This suggests that the development of enantiomerically enriched or pure this compound formulations could maintain effective pest control.[1]

Toxicity to Non-Target Organisms

A significant body of evidence reveals that (S)-dinotefuran is considerably more toxic to non-target organisms, most notably pollinators like the honeybee (Apis mellifera) and soil organisms like the earthworm (Eisenia fetida).

The (S)-enantiomer of dinotefuran is acutely more toxic to honeybees than the (R)-enantiomer, with toxicity differences reported to be over 100-fold in some cases.[1] This heightened toxicity is a major concern for pollinator health. Chronic exposure to even sublethal doses of dinotefuran enantiomers can negatively impact larval survival and development.[2] Interestingly, honeybees have been observed to preferentially consume food containing S-dinotefuran, which may be linked to a thermogenic effect induced by this enantiomer.[3]

Studies on earthworms have shown that S-(+)-dinotefuran is more toxic than both the racemic mixture and the R-(-)-dinotefuran enantiomer.[4] This enantioselective toxicity is also observed in sublethal effects, such as DNA damage and alterations in enzyme activities.

In zebrafish (Danio rerio), dinotefuran enantiomers exhibit stereoselective subchronic toxicity.[5] The S-dinotefuran isomer tends to accumulate more readily in zebrafish and induces greater oxidative damage.[5] However, in terms of acute toxicity to zebrafish, the R-(-)-dinotefuran enantiomer has been reported to have a greater toxic effect than the racemate and the S-(+)-enantiomer.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the differential activity and properties of dinotefuran enantiomers.

Table 1: Comparative Toxicity of Dinotefuran Enantiomers to Honeybees (Apis mellifera)

| Enantiomer/Mixture | Contact Toxicity (LD50, μ g/bee ) | Oral Toxicity (LC50, mg/L) |

| (S)-(+)-dinotefuran | 0.023 | 0.125 |

| (R)-(-)-dinotefuran | 2.997 | 5.127 |

| Racemic dinotefuran | 0.041 | 0.328 |

Source: Chen, Z., et al. (2019).[1]

Table 2: Comparative Insecticidal Activity of Dinotefuran Enantiomers Against Target Pests

| Target Pest | Exposure Route | (S)-(+)-dinotefuran (LC50/LD50) | (R)-(-)-dinotefuran (LC50/LD50) | Fold Difference (S vs. R) |

| Aphis gossypii | Contact | - | - | ~2.7 |

| Aphis gossypii | Oral | - | - | ~3.2 |

| Apolygus lucorum | Contact | - | - | ~3.3 |

| Apolygus lucorum | Oral | - | - | ~3.4 |

Source: Chen, Z., et al. (2019).[1] (Note: Specific LC50/LD50 values were not provided in the abstract, only the fold difference).

Table 3: Enantioselective Degradation of Dinotefuran in Soil

| Enantiomer | Half-life (days) |

| (+)-dinotefuran | 21.7 |

| (-)-dinotefuran | 16.5 |

Source: Chen, et al. (2014), as cited in a review.[7][8]

Mechanism of Stereospecific Activity: Interaction with nAChRs

The primary target of neonicotinoid insecticides is the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system. The stereospecificity of dinotefuran's activity is largely attributed to the differential binding of its enantiomers to these receptors.

Binding Affinity to Honeybee nAChRs

Electrophysiological studies and molecular docking have revealed that (S)-dinotefuran has a significantly higher binding affinity for honeybee nAChRs, particularly the α8 subunit, compared to this compound.[1][5] This stronger interaction is due to a more stable and functional binding cavity for the (S)-enantiomer, facilitated by a more extensive hydrogen bond network.[1] The binding score for S-dinotefuran with the Amelα8/ratβ2 receptor model has been reported to be 7.15, which is higher than that of R-dinotefuran (6.09).[1][5]

Species Selectivity

Interestingly, while a pronounced enantioselectivity is observed in honeybees, both dinotefuran enantiomers exhibit similar bioactivity towards the nAChRs of the cotton aphid (Aphis gossypii).[5][9] This species selectivity is crucial for the prospect of developing safer insecticides, as the (R)-enantiomer can effectively control the target pest while posing a reduced risk to pollinators. The differential binding is influenced by key amino acid residues at the receptor's binding site.[9]

Caption: Interaction of dinotefuran enantiomers with nAChRs.

Experimental Protocols

This section outlines the general methodologies employed in the study of dinotefuran enantiomers.

Enantiomer Separation and Analysis

The separation and quantification of dinotefuran enantiomers are typically achieved using chiral High-Performance Liquid Chromatography (HPLC).

-

Column: A chiral column, such as the ChromegaChiral CCA, is used.[10]

-

Mobile Phase: A common mobile phase composition is a mixture of n-hexane, ethanol, and methanol (e.g., 85:5:10, v/v/v).[10]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[10]

-

Detection: UV detection at a wavelength of 270 nm is commonly employed.[10]

-

Elution Order: Under these conditions, (+)-dinotefuran is often the first enantiomer to elute, followed by (-)-dinotefuran.[10]

Caption: Workflow for dinotefuran enantiomer analysis.

Toxicity Bioassays

Standard toxicological methods are used to determine the LD50 (median lethal dose) and LC50 (median lethal concentration) values.

-

Contact Toxicity: The insecticide is topically applied to the dorsal thorax of the test organism (e.g., honeybees).

-

Oral Toxicity: The insecticide is incorporated into a food source (e.g., sucrose solution for honeybees) which is then consumed by the test organism.

-

Mortality Assessment: Mortality is recorded at specific time intervals (e.g., 24, 48, 72 hours) to calculate the LD50 or LC50 values.

nAChR Binding Assays

Radioligand binding assays are employed to determine the binding affinity of the dinotefuran enantiomers to nAChRs.

-

Preparation of Receptor Source: Nerve cord membranes from insects (e.g., American cockroaches) are prepared as the source of nAChRs.[11]

-

Radioligand: A radiolabeled ligand that binds to nAChRs, such as [3H]epibatidine or [3H]dinotefuran, is used.[11][12]

-

Competitive Binding: The ability of the unlabeled dinotefuran enantiomers to displace the radioligand from the receptors is measured.

-

Data Analysis: The concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

Molecular Docking

Computational molecular docking studies are used to predict and analyze the binding interactions between the dinotefuran enantiomers and the nAChR.

-

Receptor Modeling: A 3D model of the target nAChR subunit (e.g., honeybee α8 subunit) is generated.

-

Ligand Preparation: The 3D structures of the (S)- and this compound enantiomers are prepared.

-

Docking Simulation: A docking program is used to predict the binding poses and calculate the binding affinity (e.g., binding score) of each enantiomer to the receptor.[1]

-

Interaction Analysis: The specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the basis of the differential binding.[5]

Metabolomics Studies

Metabolomics approaches, such as Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS), are used to investigate the enantioselective effects on metabolic pathways in organisms like zebrafish.[6][13]

-

Exposure: The model organisms are exposed to sublethal concentrations of the individual enantiomers or the racemic mixture.

-

Metabolite Extraction: Metabolites are extracted from the tissues of the exposed organisms.

-

UPLC-Q-TOF-MS Analysis: The extracted metabolites are separated and detected by UPLC-Q-TOF-MS.

-

Data Analysis: Multivariate statistical analysis (e.g., Principal Component Analysis) is used to identify metabolic perturbations and affected pathways.[13]

References

- 1. researchgate.net [researchgate.net]

- 2. Enantioselective toxicity of the neonicotinoid dinotefuran on honeybee (Apis mellifera) larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. S-dinotefuran affects the social behavior of honeybees (Apis mellifera)and increases their risk in the colony - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The enantioselective toxicity and oxidative stress of dinotefuran on zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Exploring the neurotoxicity of chiral dinotefuran towards nicotinic acetylcholine receptors: Enantioselective insights into species selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enantioselective separation and determination of the dinotefuran enantiomers in rice, tomato and apple by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of a high-affinity binding site for dinotefuran in the nerve cord of the American cockroach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Interaction of dinotefuran and its analogues with nicotinic acetylcholine receptors of cockroach nerve cords - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Insight into the differences in the toxicity mechanisms of dinotefuran enantiomers in zebrafish by UPLC-Q/TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and synthesis of (R)-Dinotefuran

An In-depth Technical Guide to the Discovery and Synthesis of (R)-Dinotefuran

Introduction

Dinotefuran is a third-generation neonicotinoid insecticide developed and commercialized by Mitsui Chemicals, Inc., first registered in Japan in 2002.[1] It is distinguished from other neonicotinoids by its unique furanicotinyl structure, featuring a tetrahydrofuran ring in place of the more common chloropyridinyl or chlorothiazolyl moieties.[2][3][4] This structural difference confers a distinct mode of action, making it effective against a broad spectrum of sucking insects, including those that have developed resistance to other insecticide classes.[1][4] Dinotefuran, chemically known as (RS)-1-methyl-2-nitro-3-(tetrahydro-3-furylmethyl)guanidine, is a chiral molecule and is commercially produced as a racemic mixture of its (R) and (S) enantiomers.[3][5][6] Research has indicated that the enantiomers exhibit different toxicities to target and non-target organisms, with the (R)-enantiomer often showing lower toxicity to beneficial insects like honeybees while retaining comparable efficacy against common pests.[7] This guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Dinotefuran, with a focus on the (R)-enantiomer.

Discovery and Molecular Design

The development of Dinotefuran by Mitsui Chemicals was the result of a deliberate molecular design strategy that diverged from the established neonicotinoid scaffolds.[8][9] The research initiative was guided by the following key steps:

-

Lead Compound Selection: Instead of using nicotine as the lead structure, researchers selected the endogenous neurotransmitter acetylcholine as the foundational model.[8][10] This approach aimed to explore novel chemical spaces for insecticidal activity.

-

Identification of Acyclic Ether Moieties: Initial research into compounds with 3-methoxypropyl groups revealed promising insecticidal properties.[8]

-

Cyclization to a Tetrahydrofuran (THF) Ring: The acyclic ether moiety was subsequently cyclized to form the more stable tetrahydro-3-furylmethyl group.[8][9] This critical step led to the discovery of Dinotefuran, which possesses this unique, non-aromatic cyclic ether substituent.

This innovative approach successfully removed the halogenated aromatic heterocyclic ring previously considered essential for neonicotinoid activity, establishing the furanicotinyl subclass of neonicotinoids.[3][8]

Physicochemical and Spectroscopic Properties

The properties of racemic Dinotefuran have been well-characterized.

Table 1: Physicochemical Properties of Dinotefuran

| Property | Value | Reference(s) |

| IUPAC Name | (RS)-1-methyl-2-nitro-3-(tetrahydro-3-furylmethyl)guanidine | [5] |

| CAS Number | 165252-70-0 | [5] |

| Molecular Formula | C₇H₁₄N₄O₃ | [5] |

| Molecular Weight | 202.21 g/mol | [8] |

| Appearance | White crystalline solid | [8] |

| Melting Point | 107.5 °C | [5][8] |

| Water Solubility | 39.83 g/L (39,830 mg/L) | [5] |

| log Kow (LogP) | -0.64 | [8] |

| Vapor Pressure | 1.3 x 10⁻⁸ mm Hg at 25 °C | [8] |

| pKa | 12.6 | [8] |

Table 2: Spectroscopic Data for Dinotefuran

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (in CD₂Cl₂) | δ (ppm): 1.65 (1H), 2.10 (1H), 2.58 (3H), 2.96 (3H), 3.32 (2H), 3.61 (1H), 3.70 (1H), 3.74 (1H), 3.89 (1H) | [1] |

| ¹³C NMR | δ (ppm): 28.01, 29.58, 38.34, 44.84, 67.58, 71.00, 158.68 | [1][11] |

| Infrared (IR) | Data collected in the wavenumber range of 600–4000 cm⁻¹ using a KBr tablet. The spectrum confirms the presence of functional groups consistent with the Dinotefuran structure. | [1] |

| Mass Spectrometry (MS/MS) | Precursor Ion (m/z): 203 [M+H]⁺. Typical Product Ions (m/z): 157 [M+H-NO₂]⁺, 129 [M+H-C₂H₄-NO₂]⁺ | [1] |

Synthesis of Dinotefuran

Commercial synthesis produces a racemic mixture of (RS)-Dinotefuran. While direct enantioselective synthesis protocols for this compound are not widely published in the available literature, several effective methods for producing the racemate exist. The individual enantiomers can then be separated for research and potential formulation using chiral chromatography.

Racemic Synthesis Routes

Multiple synthetic pathways to racemic Dinotefuran have been developed. A prevalent and practical method involves the condensation of key intermediates.

Caption: General workflow for the synthesis of racemic Dinotefuran.

Experimental Protocol: Synthesis of (RS)-Dinotefuran

This protocol is based on the condensation reaction between 3-aminomethyltetrahydrofuran and 1,3-dimethyl-2-nitroisourea.

-

Reaction Setup: To a reaction vessel, add process water, sodium chloride, and sodium hydroxide, and stir until dissolved.

-

Addition of Reactants: Cool the solution to approximately 5 °C. Add 3-aminomethyltetrahydrofuran, followed by the addition of 1,3-dimethyl-2-nitroisourea.

-

Reaction: Stir the mixture at a controlled low temperature. Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the consumption of the limiting reagent is complete.

-

Work-up and Crystallization: Upon reaction completion, cool the mixture and adjust the pH to 3-5 with acid to induce crystallization.

-

Purification: Heat the suspension to dissolve the solid, then cool slowly to allow for recrystallization.

-

Isolation: Collect the solid product by centrifugation or filtration. Wash the solid with cold process water and dry under vacuum to yield the final (RS)-Dinotefuran product.

Enantioselective Separation

While a direct asymmetric synthesis for this compound is not detailed, the separation of the racemic mixture is achievable.

Experimental Protocol: Chiral HPLC Separation of Dinotefuran Enantiomers

This protocol allows for the analytical and preparative separation of (R)- and (S)-Dinotefuran.[9]

-

Chromatographic System: Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Chiral Stationary Phase: Employ a chiral column, such as a ChromegaChiral CCA column.[9]

-

Mobile Phase: Use a mobile phase consisting of a mixture of n-hexane, ethanol, and methanol (e.g., 85:5:10, v/v/v).[9]

-

Elution: Set the flow rate to 1.0 mL/min.

-

Detection: Monitor the elution at a wavelength of 270 nm.[9]

-

Identification: Under these conditions, the two enantiomers will be baseline-separated. The elution order is typically (+)-dinotefuran followed by (-)-dinotefuran.[9] Fractions corresponding to each peak can be collected for isolation of the individual enantiomers.

Mechanism of Action

Dinotefuran functions as an agonist of the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system.[5][6] Its mode of action disrupts nerve signaling, leading to paralysis and death.

Caption: Signaling pathway for Dinotefuran's insecticidal action.

The key features of its mechanism include:

-

Agonistic Binding: Dinotefuran binds to the nAChR, mimicking the action of acetylcholine but without being rapidly broken down by acetylcholinesterase.[12]

-

Unique Binding Site: There is evidence to suggest that Dinotefuran's binding mode on the nAChR differs from that of other neonicotinoids.[1] This may explain its effectiveness against insects resistant to first or second-generation neonicotinoids like imidacloprid.

-

Ion Channel Opening: This binding locks the receptor's ion channel in an open state, leading to an uncontrolled influx of sodium and calcium ions into the postsynaptic neuron.

-

Overstimulation and Paralysis: The constant influx of ions causes continuous nerve stimulation, resulting in hyperexcitation, convulsions, eventual paralysis, and death of the insect.

Experimental Protocol: nAChR Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of compounds like Dinotefuran for the nAChR.[8][13]

-

Membrane Preparation: Prepare a membrane fraction rich in nAChRs from a suitable insect tissue source (e.g., nerve cords from American cockroaches or head membranes from houseflies).[8][14]

-

Assay Buffer: Prepare an appropriate physiological buffer for the binding assay.

-

Incubation: In a microtiter plate or microcentrifuge tubes, combine the insect membrane preparation, a radiolabeled nAChR ligand (e.g., [³H]epibatidine or [³H]imidacloprid), and varying concentrations of the test compound (Dinotefuran).[13][14]

-

Equilibration: Incubate the mixture at room temperature for a sufficient time to allow binding to reach equilibrium.

-

Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters (e.g., Whatman GF/B filters).[15]

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). This value is inversely proportional to the binding affinity of the test compound.

Biological Activity and Efficacy

Dinotefuran is effective against a wide range of pests, particularly hemipteran insects.[5] The differential activity between its enantiomers is an area of active research.

Table 3: Toxicological Profile of Racemic Dinotefuran

| Test | Species | Value | Reference(s) |

| Acute Oral LD₅₀ | Rat, Mouse | ≥2,000 mg/kg | [5] |

| Acute Dermal LD₅₀ | Rat | >2,000 mg/kg | [1] |

Table 4: Efficacy and Receptor Binding Affinity of Dinotefuran

| Parameter | Species/Target | Value | Reference(s) |

| IC₅₀ (vs [³H]epibatidine) | Cockroach nAChRs | 890 nM | [8][13] |

| IC₅₀ (vs [³H]dinotefuran) | Cockroach nAChRs | 5.02 nM | [8] |

| Kd ([³H]dinotefuran binding) | Cockroach nAChRs | 13.7 nM | [8] |

| LC₅₀ | Bemisia tabaci (Whitefly) | 5.54 - 6.01 mg/L | [3] |

| Enantioselectivity | Honeybee nAChRs | (S)-enantiomer has a significantly higher affinity than (R)-enantiomer. | [7] |

| Enantioselectivity | Cotton Aphid nAChRs | Both enantiomers exhibit similar bioactivity. | [7] |

The data indicates that while both enantiomers are active against pest insects like the cotton aphid, the (S)-enantiomer is significantly more toxic to non-target honeybees.[7] This suggests that formulations enriched in or solely containing this compound could offer a more favorable ecological profile without compromising pest control efficacy.[7]

Conclusion

Dinotefuran represents a significant advancement in neonicotinoid chemistry, born from a rational design process that replaced the traditional halogenated aromatic ring with a novel tetrahydrofuran moiety. Its unique structure provides a distinct mode of action at the insect nAChR, making it a valuable tool for managing a broad spectrum of insect pests, including resistant populations. While commercial Dinotefuran is a racemic mixture, the differing biological activities of its (R) and (S) enantiomers highlight a promising avenue for developing more selective and ecologically compatible insecticides. The synthesis of the racemate is well-established, and effective chiral separation methods allow for the isolation and study of the individual stereoisomers. Future research and development focused on the enantioselective synthesis and formulation of this compound could lead to next-generation crop protection solutions with enhanced safety profiles.

References

- 1. mdpi.com [mdpi.com]

- 2. Dinotefuran(165252-70-0) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Dinotefuran nano-pesticide with enhanced valid duration and controlled release properties based on a layered double hydroxide nano-carrier - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]

- 5. Dinotefuran - Wikipedia [en.wikipedia.org]

- 6. Dinotefuran (Ref: MTI 446) [sitem.herts.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Dinotefuran | C7H14N4O3 | CID 197701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Enantioselective separation and determination of the dinotefuran enantiomers in rice, tomato and apple by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Purity Assessment of Dinotefuran Using Mass Balance and Quantitative Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The invertebrate pharmacology of insecticides acting at nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Interaction of dinotefuran and its analogues with nicotinic acetylcholine receptors of cockroach nerve cords - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Insecticidal activity and nicotinic acetylcholine receptor binding of dinotefuran and its analogues in the housefly, Musca domestica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Environmental Fate and Degradation of (R)-Dinotefuran

This document provides a comprehensive technical overview of the environmental fate, transport, and degradation pathways of (R)-Dinotefuran, the less toxic enantiomer of the neonicotinoid insecticide dinotefuran. It is intended for researchers, environmental scientists, and professionals in the agrochemical and pharmaceutical industries. This guide synthesizes current knowledge on its physicochemical properties, degradation kinetics, major metabolites, and the experimental methodologies used for its study.

Physicochemical Properties and Environmental Mobility

The environmental behavior of any compound is fundamentally governed by its physicochemical properties. Dinotefuran is characterized by exceptionally high water solubility and a low octanol-water partition coefficient (log KOW), which dictates its high mobility in the environment.[1][2] These properties suggest a significant potential for leaching through the soil profile and transport via surface water runoff.[3][4][5]

The soil organic carbon-water partitioning coefficient (Koc) is low, confirming weak adsorption to soil particles and high mobility.[1][5] Adsorption is primarily a physical process, influenced by soil organic matter content, pH, and temperature, with stronger adsorption observed in soils with higher humic acid content and smaller particle sizes.[6][7]

Table 1: Physicochemical Properties of Dinotefuran

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Formula | C₇H₁₄N₄O₃ | [8] |

| Molecular Weight | 202.21 g/mol | [8] |

| Water Solubility | 39,830 mg/L (at 25°C) | [1][4][9] |

| Vapor Pressure | < 1.7 × 10⁻⁶ Pa (at 30°C) | [8] |

| Log Kₒw (Octanol-Water) | -0.549 | [2] |

| Soil Adsorption (Kₒc) | 6 - 50 mL/g |[1][4][5] |

Degradation Pathways and Kinetics

The degradation of this compound in the environment proceeds through both abiotic and biotic pathways. The dominant pathway is highly dependent on the environmental compartment. In aquatic systems exposed to sunlight, photodegradation is the most significant route of dissipation.[3] In soil and deeper aquatic systems, microbial metabolism is the primary mechanism.[1][3]

Photodegradation (Aqueous Photolysis) Photodegradation is a critical and rapid degradation pathway for dinotefuran in clear, shallow aquatic environments.[3] It follows first-order kinetics and is influenced by factors such as water pH, initial concentration, and the presence of dissolved organic matter (DOM), which can produce reactive oxygen species that accelerate the process.[10][11][12] The half-life in aqueous solution under sunlight is very short, often less than two days.[4][13] The proposed photodegradation mechanism involves oxidation by singlet oxygen, reduction, and hydrolysis following the removal of the nitro group.[11]

Hydrolysis Dinotefuran is generally stable to hydrolysis at environmentally relevant pH levels (pH 4-9).[13] Studies indicate that hydrolysis is a very slow degradation process, with a reported half-life of approximately 360 days under neutral pH conditions, making it a minor contributor to its overall environmental degradation compared to photolysis and microbial action.[1][14]

Soil Metabolism Microbial degradation is the principal pathway for dinotefuran dissipation in soil.[1] The process is enantioselective, with studies consistently showing that the this compound enantiomer degrades preferentially and more rapidly than the (S)-enantiomer.[15] This stereoselectivity is a crucial factor in risk assessment, as this compound is also noted to be significantly less toxic to non-target organisms like honeybees.[15] The half-life in soil is variable, depending on soil type, microbial activity, temperature, and moisture.[1][16] Co-application with fertilizers like ammonium sulfate has been shown to significantly impede degradation, increasing the half-life by altering soil pH and microbial community structure.[16]

Aquatic Metabolism In deeper water bodies where sunlight penetration is limited, aerobic aquatic metabolism becomes the more dominant degradation process.[3] This pathway is considerably slower than photodegradation. The primary degradate identified in anaerobic aquatic metabolism is demethylated dinotefuran (DN).[5]

Table 2: Degradation Half-Lives (DT₅₀) of Dinotefuran in Various Environmental Compartments

| Degradation Pathway | Compartment | Half-Life (DT₅₀) | Reference(s) |

|---|---|---|---|

| Photodegradation | Aqueous Solution | 1.8 days | [4][13] |

| Hydrolysis | Water (Neutral pH) | ~360 days | [1] |

| Aerobic Soil Metabolism | Soil | 16 - 100 days (racemic mixture) | [5] |

| Soil | (R)-enantiomer: 16.5 days | [15] | |

| Soil | (S)-enantiomer: 21.7 days | [15] | |

| Aerobic Aquatic Metabolism | Water/Sediment System | 60 - 79 days | [3][5] |

| Field Dissipation | Paddy Water | 5.4 days | [17] |

| Paddy Soil | 12 days | [17] |

| Plant Metabolism | Various Crops | 2 - 12 days |[1] |

Major Metabolites and Degradation Pathway

Several major metabolites of dinotefuran have been identified through environmental fate studies. The formation of these degradates is dependent on the specific degradation pathway and environmental conditions.

-

1-methyl-2-nitroguanidine (MNG): A major metabolite found in aerobic soil metabolism and terrestrial field dissipation studies. It is also detected in plants.[2][5]

-

Demethylated Dinotefuran (DN): A major product resulting from anaerobic soil and aerobic aquatic metabolism.[5]

-

1-methyl-3-(tetrahydro-3-furylmethyl)urea (UF): Another significant metabolite identified in various degradation studies.[5][15]

The diagram below illustrates the primary degradation pathways leading from the parent this compound molecule to its major environmental metabolites.

Caption: Primary degradation pathways of this compound.

Key Experimental Protocols

Standardized methodologies are essential for assessing the environmental fate of pesticides. The following sections detail typical protocols for key degradation studies.

This experiment is designed to determine the rate and pathway of degradation in soil under controlled aerobic conditions, often following OECD Guideline 307.

Methodology:

-

Soil Selection: Representative agricultural soils are collected, characterized (pH, organic carbon, texture), and sieved.

-

Test Substance: ¹⁴C-labeled this compound is applied uniformly to the soil samples at a specified concentration.

-

Incubation: The treated soil microcosms are incubated in the dark at a constant temperature (e.g., 20-25°C) and moisture level (e.g., 40-60% of maximum water holding capacity). A continuous flow of CO₂-free, humidified air is passed through the system to maintain aerobic conditions.

-

Sampling: Soil samples are collected at predetermined intervals over a period of up to 120 days.

-

Trapping Volatiles: Evolved ¹⁴CO₂ is trapped in an alkaline solution (e.g., NaOH or KOH) to quantify mineralization. Organic volatiles are trapped using materials like polyurethane foam or activated carbon.

-

Extraction and Analysis: Soil samples are extracted using an appropriate solvent mixture (e.g., acetonitrile/water). The radioactivity in the extracts and trapped volatiles is quantified using Liquid Scintillation Counting (LSC). The parent compound and metabolites are identified and quantified using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector and/or Liquid Chromatography-Mass Spectrometry (LC-MS).

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. aglaw.psu.edu [aglaw.psu.edu]

- 4. naturepest.com [naturepest.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. Adsorption and thermodynamic parameters of chlorantraniliprole and dinotefuran on clay loam soil with difference in particle size and pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. par.nsf.gov [par.nsf.gov]

- 8. fao.org [fao.org]

- 9. researchgate.net [researchgate.net]

- 10. Modeling photodegradation kinetics of three systemic neonicotinoids—dinotefuran, imidacloprid, and thiamethoxam—in aqueous and soil environment | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 11. Photolysis of dinotefuran in aqueous solution: Kinetics, influencing factors and photodegradation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Dinotefuran | C7H14N4O3 | CID 197701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Effects of ammonium sulfate on the degradation and metabolism of dinotefuran in soil: Evidence from soil physicochemical properties and bacterial community structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Enantioselectivity of Dinotefuran in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinotefuran, a third-generation neonicotinoid insecticide, possesses a chiral center, leading to the existence of two enantiomers, (S)-(+)-dinotefuran and (R)-(-)-dinotefuran. While commercially sold as a racemic mixture, emerging research demonstrates significant enantioselectivity in its biological interactions, toxicity, metabolism, and environmental fate. This technical guide provides a comprehensive overview of the current state of knowledge regarding the enantioselectivity of dinotefuran. It is intended to serve as a resource for researchers, scientists, and professionals in drug development and environmental science to inform more accurate risk assessments and to guide the development of potentially safer, enantiopure agrochemicals. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes affected biological pathways.

Introduction

Chirality is a fundamental property of many bioactive molecules, including a significant portion of pesticides. The differential interaction of enantiomers with a chiral biological environment, such as receptors and enzymes, can lead to profound differences in their desired efficacy and unintended toxicity. Dinotefuran acts as an agonist at the nicotinic acetylcholine receptor (nAChR), leading to insect paralysis and death. Recent studies have revealed that the two enantiomers of dinotefuran exhibit distinct toxicological profiles against both target pests and non-target organisms, including essential pollinators like honeybees, and other environmental species such as earthworms and fish. Understanding this enantioselectivity is critical for a more refined ecological risk assessment and for the potential development of enantiopure formulations that could maximize efficacy against pests while minimizing harm to beneficial organisms.

Enantioselective Bioactivity and Toxicity

The biological activity of dinotefuran is highly dependent on the stereochemistry of its enantiomers. Significant differences have been observed in toxicity towards various organisms, with the S-enantiomer generally exhibiting higher toxicity to non-target species.

Toxicity to Invertebrates

Studies on non-target invertebrates have consistently shown that the S-(+)-dinotefuran enantiomer is significantly more toxic than the R-(-)-enantiomer.

-

Honeybees (Apis mellifera): The S-enantiomer is substantially more toxic to honeybees. For adult honeybees, S-dinotefuran has been reported to be 41.1 to 128.4 times more toxic than R-dinotefuran via oral and contact exposure, respectively[1][2]. In honeybee larvae, the acute oral LD50 for S-dinotefuran was found to be 30.0 µ g/larva , which is considerably more toxic than rac-dinotefuran (92.7 µ g/larva ) and R-dinotefuran (183.6 µ g/larva ) after 72 hours of exposure[3].

-

Earthworms (Eisenia fetida): Similar enantioselectivity is observed in soil-dwelling organisms. The 14-day LC50 value for S-(+)-dinotefuran in artificial soil was 1.158 mg/kg, while the LC50 for R-(-)-dinotefuran was 6.002 mg/kg[4]. This indicates that the S-enantiomer is approximately 5.2 times more toxic to earthworms. S-dinotefuran also accumulates more rapidly and induces more severe oxidative stress, growth inhibition, and reproductive toxicity in earthworms compared to the R-enantiomer[5].

Toxicity to Vertebrates

Enantioselectivity has also been demonstrated in aquatic vertebrates, such as zebrafish, although the pattern can differ from that observed in invertebrates.

-

Zebrafish (Danio rerio): In acute toxicity tests (96 hours), the R-(-)-dinotefuran enantiomer was found to be more toxic to zebrafish than the racemate and the S-(+)-enantiomer[6]. The R-enantiomer also had more pronounced effects on the development of zebrafish in chronic assays and caused a greater disturbance of endogenous metabolites[6].

Mechanism of Enantioselective Action

The primary target of dinotefuran is the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system. The enantioselective toxicity of dinotefuran is rooted in the differential binding and interaction of its enantiomers with these receptors.

Molecular docking and electrophysiological studies have shown that S-dinotefuran has a higher affinity for honeybee nAChRs than the R-enantiomer[7][8]. Specifically, the S-enantiomer appears to bind more effectively to the α8 subunit of the honeybee nAChR, forming a more stable binding cavity primarily due to a more extensive hydrogen bond network[2]. This stronger interaction is believed to be the molecular basis for the higher toxicity of S-dinotefuran to honeybees. In contrast, both enantiomers exhibited similar bioactivity towards the nAChRs of the target pest, the cotton aphid[8]. This differential affinity highlights a potential avenue for developing insecticides that are selective for pests over beneficial insects.

Data Presentation

The following tables summarize the quantitative data on the enantioselective toxicity and environmental fate of dinotefuran.

Table 1: Enantioselective Acute Toxicity of Dinotefuran

| Organism | Exposure Route | Enantiomer | Toxicity Value (unit) | Fold Difference (S vs R) | Reference |

| Honeybee (Apis mellifera) - Adult | Contact | S-(+)-dinotefuran | LD50: 0.023 µ g/bee | 128.4 | [1] |

| R-(-)-dinotefuran | LD50: 2.997 µ g/bee | [1] | |||

| rac-dinotefuran | LD50: 0.041 µ g/bee | [1] | |||

| Honeybee (Apis mellifera) - Adult | Oral | S-(+)-dinotefuran | LC50: 0.042 mg/L | 41.1 | [1] |

| R-(-)-dinotefuran | LC50: 1.725 mg/L | [1] | |||

| rac-dinotefuran | LC50: 0.110 mg/L | [1] | |||

| Honeybee (Apis mellifera) - Larvae | Oral (72h) | S-(+)-dinotefuran | LD50: 30.0 µ g/larva | 6.1 | [3] |

| R-(-)-dinotefuran | LD50: 183.6 µ g/larva | [3] | |||

| rac-dinotefuran | LD50: 92.7 µ g/larva | [3] | |||

| Earthworm (Eisenia fetida) | Artificial Soil (14d) | S-(+)-dinotefuran | LC50: 1.158 mg/kg | 5.2 | [4] |

| R-(-)-dinotefuran | LC50: 6.002 mg/kg | [4] | |||

| rac-dinotefuran | LC50: 2.372 mg/kg | [4] | |||

| Zebrafish (Danio rerio) | Aquatic (96h) | R-(-)-dinotefuran | More toxic than S-(+) and racemate | N/A | [6] |

Table 2: Enantioselective Degradation of Dinotefuran in Soil

| Enantiomer | Half-life (days) | Soil Type | Reference |

| (+)-dinotefuran | 21.7 | Not Specified | [9] |

| (-)-dinotefuran | 16.5 | Not Specified | [9] |

Experimental Protocols

Chiral Separation of Dinotefuran Enantiomers by HPLC

A common method for the enantioselective analysis of dinotefuran involves High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

-

Objective: To separate and quantify the (S)-(+)- and (R)-(-)-enantiomers of dinotefuran.

-

Instrumentation: HPLC system with a UV detector.

-

Chiral Column: ChromegaChiral CCA column.

-

Mobile Phase: n-hexane-ethanol-methanol (85:5:10, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 270 nm.

-

Elution Order: The first eluted enantiomer is (+)-dinotefuran, followed by (-)-dinotefuran[10].

-

Sample Preparation (for food matrices like rice, tomato, apple):

-

Homogenize the sample.

-

Extract with acetonitrile.

-

Add NaCl and anhydrous MgSO4 for partitioning and dehydration.

-

Centrifuge the sample.

-

Take an aliquot of the supernatant and clean it up using a solid-phase extraction (SPE) cartridge containing primary secondary amine (PSA) and graphitized carbon black (GCB).

-

Elute with a mixture of acetonitrile and toluene.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.

-

Acute Toxicity Assay in Earthworms (Eisenia fetida)

The artificial soil test is a standardized method to assess the acute toxicity of chemicals to earthworms.

-

Objective: To determine the 14-day LC50 of dinotefuran enantiomers and the racemate.

-

Test Organism: Adult earthworms (e.g., Eisenia fetida).

-

Test Substrate: Artificial soil prepared according to OECD guidelines (e.g., 70% sand, 20% kaolin clay, 10% sphagnum peat).

-

Procedure:

-

Prepare a series of concentrations of the test substances (S-, R-, and rac-dinotefuran) in the artificial soil.

-

Introduce a defined number of adult earthworms (e.g., 10) into each test container with the treated soil.

-

Maintain the containers at a controlled temperature (e.g., 20 ± 2 °C) and with a defined light/dark cycle for 14 days.

-

Assess mortality at the end of the 14-day exposure period.

-

Calculate the LC50 values using appropriate statistical methods (e.g., probit analysis).

-

Assessment of Oxidative Stress in Zebrafish (Danio rerio)

This protocol outlines the measurement of key biomarkers of oxidative stress in zebrafish exposed to dinotefuran enantiomers.

-

Objective: To evaluate the enantioselective induction of oxidative stress.

-

Test Organism: Adult or larval zebrafish.

-

Exposure: Expose zebrafish to sublethal concentrations of S-, R-, and rac-dinotefuran for a defined period (e.g., 96 hours).

-

Biomarker Analysis:

-

Homogenize whole fish or specific tissues (e.g., liver, brain) in a suitable buffer.

-

Centrifuge the homogenate to obtain the supernatant for enzyme assays.

-

Superoxide Dismutase (SOD) Activity: Measure using a commercial assay kit, often based on the inhibition of the reduction of WST-1 or nitroblue tetrazolium.

-

Glutathione S-Transferase (GST) Activity: Measure using a commercial assay kit, typically based on the conjugation of glutathione with 1-chloro-2,4-dinitrobenzene (CDNB).

-

Malondialdehyde (MDA) Content: Measure as an indicator of lipid peroxidation, commonly using the thiobarbituric acid reactive substances (TBARS) assay.

-

Acetylcholinesterase (AChE) Activity: Measure using a method based on the hydrolysis of acetylthiocholine.

-

Normalize enzyme activities and MDA content to the total protein concentration of the sample, determined by methods such as the Bradford assay.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways

Dinotefuran enantiomers have been shown to differentially affect several key signaling pathways, particularly those related to neurotoxicity and metabolic disruption.

Caption: Enantioselective effects of dinotefuran on nAChR and metabolic pathways.

Experimental Workflows

Caption: General experimental workflow for studying dinotefuran enantioselectivity.

Conclusion and Future Perspectives

The evidence strongly indicates that the enantiomers of dinotefuran possess distinct toxicological and environmental profiles. The S-(+)-enantiomer is generally more toxic to non-target invertebrates like honeybees and earthworms, primarily due to its higher affinity for their nicotinic acetylcholine receptors. Conversely, the R-(-)-enantiomer shows greater toxicity to zebrafish in some studies. This enantioselectivity has profound implications for ecological risk assessment, which may be inaccurate if based solely on data from the racemic mixture.

Future research should focus on several key areas:

-

Expanding the scope of organisms studied: More research is needed on the enantioselective effects of dinotefuran on a wider range of terrestrial and aquatic organisms.

-

Investigating enantioselective metabolism: A deeper understanding of how different species metabolize dinotefuran enantiomers is required.

-

Field studies: Most studies to date have been conducted under laboratory conditions. Field studies are needed to confirm these findings in more realistic environmental settings.

-

Development of enantiopure products: The lower toxicity of the R-(-)-enantiomer to beneficial insects like honeybees suggests that an enantiopure formulation could be a viable strategy for developing more environmentally benign pesticides.

By considering the chirality of dinotefuran, the scientific community can move towards a more nuanced and accurate understanding of its environmental impact, ultimately leading to safer and more sustainable pest management strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Ecological toxicity reduction of dinotefuran to honeybee: New perspective from an enantiomeric level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantioselective toxicity of the neonicotinoid dinotefuran on honeybee (Apis mellifera) larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scitepress.org [scitepress.org]

- 5. Enantioselective Bioaccumulation and Toxicity of the Neonicotinoid Insecticide Dinotefuran in Earthworms ( Eisenia fetida) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The enantioselective toxicity and oxidative stress of dinotefuran on zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Exploring the neurotoxicity of chiral dinotefuran towards nicotinic acetylcholine receptors: Enantioselective insights into species selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Enantioselective separation and determination of the dinotefuran enantiomers in rice, tomato and apple by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of (R)-Dinotefuran on Non-Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinotefuran, a third-generation neonicotinoid insecticide, is characterized by its chiral center, existing as (R)- and (S)-enantiomers. This technical guide provides a comprehensive overview of the toxicological profile of the (R)-enantiomer of dinotefuran on a range of non-target organisms. A significant body of research indicates a pronounced enantioselectivity in the toxicity of dinotefuran, with the (S)-enantiomer generally exhibiting substantially higher toxicity to many non-target species, particularly bees. This guide summarizes the available quantitative toxicity data, details relevant experimental methodologies, and visualizes key signaling pathways to offer a thorough resource for researchers and professionals in environmental science and drug development. The findings suggest that the use of enantiomerically enriched (R)-Dinotefuran could offer a viable strategy to mitigate the adverse ecological effects of this insecticide class while maintaining efficacy against target pests.

Introduction

Neonicotinoid insecticides have been widely used in agriculture for their systemic properties and effectiveness against a broad spectrum of pests. Dinotefuran, a member of this class, possesses a unique furanicotinyl group and a chiral center, leading to the existence of (R)- and (S)-enantiomers. The differential interaction of these enantiomers with biological receptors can result in significant variations in their insecticidal activity and toxicological effects on non-target organisms. Understanding the specific toxicological profile of each enantiomer is crucial for a more accurate environmental risk assessment and the development of safer pest control strategies. This guide focuses on the (R)-enantiomer of dinotefuran, compiling and analyzing the current scientific knowledge of its effects on key non-target species.

Quantitative Toxicological Data

The enantioselectivity of dinotefuran toxicity is most pronounced in insects, particularly bees. However, variations in toxicity between the enantiomers have also been observed in other non-target organisms. The following tables summarize the available quantitative data for this compound and its racemic mixture.

Table 1: Acute Toxicity of Dinotefuran Enantiomers to Honey Bees (Apis mellifera)

| Species | Enantiomer | Exposure Route | 72-hour LD50 | Reference |

| Apis mellifera (Larvae) | This compound | Oral | 183.6 µ g/larva | [1] |

| (S)-Dinotefuran | Oral | 30.0 µ g/larva | [1] | |

| rac-Dinotefuran | Oral | 92.7 µ g/larva | [1] |

Table 2: Acute Toxicity of Dinotefuran Enantiomers to Aquatic Organisms

| Species | Enantiomer | Exposure Duration | Endpoint | Value | Reference |

| Daphnia magna | This compound | 21 days | Reproduction | No inhibition at 5.0 mg/L | [2] |

| (S)-Dinotefuran | 21 days | Reproduction | Inhibition at 5.0 mg/L | [2] | |

| Zebrafish (Danio rerio) | This compound | 96 hours | Acute Toxicity | More toxic than (S)- and rac- | [1] |

| (S)-Dinotefuran | 96 hours | Acute Toxicity | Least toxic | [1] | |

| Chironomus kiiensis | rac-Dinotefuran | 10 days | IC50 (Burrowing Inhibition) | 0.60 µg/L | [3] |

| Mysid shrimp (Americamysis bahia) | rac-Dinotefuran | 96 hours | LC50 | 0.79 mg/L | [4][5] |

| Carp | rac-Dinotefuran | 96 hours | LC50 | >1,000 ppm | [6] |

| Daphnia magna | rac-Dinotefuran | 48 hours | EC50 | >968.3 mg/L | [4][5] |

Table 3: Acute Toxicity of Racemic Dinotefuran to Birds

| Species | Exposure Route | Endpoint | Value | Reference |

| Japanese quail (Coturnix japonica) | Oral | LD50 | ≥2,000 mg/kg | [6] |

| Mallard duck (Anas platyrhynchos) | Dietary | LD50 | >997.9 mg/kg/day | [6] |

Table 4: Acute Toxicity of Racemic Dinotefuran to Mammals

| Species | Exposure Route | Endpoint | Value | Reference |

| Rat | Oral | LD50 | ≥2,000 mg/kg | [6] |

| Mouse | Oral | LD50 | ≥2,000 mg/kg | [6] |

| Rat | Dermal | LD50 | >2,000 mg/kg | [6] |

Experimental Protocols

The toxicological data presented in this guide are derived from studies that generally adhere to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity Testing in Bees (Larvae)

The methodology for assessing the acute oral toxicity of dinotefuran enantiomers in honey bee larvae is typically adapted from OECD Guideline 237.

-

Test Organisms: Synchronized first-instar honey bee larvae (Apis mellifera).

-

Test Substance Preparation: The test substances (this compound, (S)-Dinotefuran, and racemic dinotefuran) are dissolved in a suitable solvent and then mixed with the larval diet (a mixture of royal jelly, yeast extract, and sugar).

-

Exposure: Larvae are individually reared in 48-well plates and fed the spiked diet for a specific duration, typically 72 hours.

-

Endpoints: The primary endpoint is mortality, recorded daily. The LD50 (median lethal dose) is calculated at the end of the exposure period. Sub-lethal effects, such as larval weight gain, can also be monitored.

-

Control Groups: A negative control (diet with solvent only) and a positive control (a reference toxicant) are run in parallel.

Aquatic Toxicity Testing

For aquatic organisms, standardized test protocols such as OECD Guidelines 202 (Daphnia sp. Acute Immobilisation Test), 203 (Fish, Acute Toxicity Test), and 211 (Daphnia magna Reproduction Test) are commonly employed.

-

Test Organisms: Cultured organisms of a specific age or life stage (e.g., Daphnia magna neonates, juvenile zebrafish).

-

Test Conditions: Tests are conducted in a controlled environment with defined temperature, light cycle, and water quality parameters (pH, hardness, dissolved oxygen).

-

Exposure: Organisms are exposed to a series of concentrations of the test substance in the test medium. The exposure duration varies depending on the test (e.g., 48 hours for acute daphnia tests, 96 hours for acute fish tests, and 21 days for daphnia reproduction tests).

-

Endpoints:

-

Acute Tests: The primary endpoint is mortality (for fish) or immobilization (for daphnia), from which LC50 (median lethal concentration) or EC50 (median effective concentration) values are determined.

-

Chronic/Reproduction Tests: Endpoints include survival, growth, and reproduction (e.g., number of offspring produced). The No-Observed-Effect Concentration (NOEC) and Lowest-Observed-Effect Concentration (LOEC) are determined.

-

-

Control Groups: A control group exposed to untreated water is maintained under the same conditions.

Avian and Mammalian Toxicity Testing

Acute toxicity studies in birds and mammals typically follow OECD Guidelines 420, 423, or 425 (Acute Oral Toxicity) and 205 (Avian Dietary Toxicity Test).

-

Test Organisms: Laboratory-reared animals (e.g., rats, mice, Japanese quail, mallard ducks) of a specific age and weight.

-

Administration: The test substance is typically administered by oral gavage (for acute oral toxicity) or incorporated into the diet (for dietary toxicity tests).

-

Dosage: A range of dose levels is used to determine the dose-response relationship.

-

Observation Period: Animals are observed for a set period (e.g., 14 days for acute oral toxicity) for clinical signs of toxicity and mortality.

-

Endpoints: The primary endpoint is the LD50. Other observations include changes in body weight, food consumption, and behavior. A necropsy is often performed at the end of the study to examine for gross pathological changes.

Signaling Pathways and Mechanisms of Action

The primary mode of action of neonicotinoids, including dinotefuran, is their agonistic activity on nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system. This leads to continuous stimulation of the nerve cells, resulting in paralysis and death. The enantioselectivity of dinotefuran's toxicity is attributed to the differential binding affinities of the (R)- and (S)-enantiomers to these receptors.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Studies have shown that dinotefuran may act on a narrower range of nAChR subtypes compared to other neonicotinoids like imidacloprid[7]. The (S)-enantiomer generally exhibits a higher binding affinity to insect nAChRs than the (R)-enantiomer, which correlates with its higher insecticidal activity and toxicity to non-target insects like bees.

Figure 1: Agonistic action of Dinotefuran enantiomers on nAChRs.

Downstream Effects in Aquatic Invertebrates

Recent research has begun to elucidate the downstream signaling pathways affected by dinotefuran in non-target aquatic organisms. In the midge Chironomus kiiensis, chronic exposure to environmentally relevant concentrations of dinotefuran has been shown to interfere with the Ca2+–ROS–mitochondria pathway, leading to behavioral inhibition (paralysis)[3].

Figure 2: Ca2+–ROS–mitochondria pathway disruption by Dinotefuran.

Experimental Workflow for Toxicity Assessment

A typical workflow for assessing the enantioselective toxicity of a chiral pesticide like dinotefuran involves several key stages, from initial analytical characterization to multi-level toxicological evaluation.

Figure 3: Experimental workflow for enantioselective toxicity assessment.

Discussion and Conclusion

For aquatic organisms, the picture is more complex. While some studies on Daphnia magna indicate lower reproductive toxicity for the (R)-enantiomer, research on zebrafish suggests that this compound may be more acutely toxic than the (S)-enantiomer[1][2]. This highlights the importance of species-specific assessments when evaluating the environmental risk of chiral pesticides.

In birds and mammals, racemic dinotefuran exhibits low acute toxicity. While specific data for the individual enantiomers in these classes are limited, the overall low toxicity of the racemic mixture suggests that the risk to these vertebrates may be lower compared to that for certain invertebrates.

References

- 1. The enantioselective toxicity and oxidative stress of dinotefuran on zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The stereoselective toxicity of dinotefuran to Daphnia magna: A systematic assessment from reproduction, behavior, oxidative stress and digestive function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Paralysis caused by dinotefuran at environmental concentration via interfering the Ca2+–ROS–mitochondria pathway in Chironomus kiiensis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. aglaw.psu.edu [aglaw.psu.edu]

- 6. Dinotefuran | MITSUI CHEMICALS AMERICA, INC. [us.mitsuichemicals.com]

- 7. Loss-of-function of nicotinic acetylcholine receptor subunits reveals distinct insecticidal effects of dinotefuran - American Chemical Society [acs.digitellinc.com]

(R)-Dinotefuran's Selective Affinity for Insect Nicotinic Acetylcholine Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinotefuran, a third-generation neonicotinoid insecticide, exhibits a unique toxicological profile characterized by its selective action on insect nicotinic acetylcholine receptors (nAChRs) over their mammalian counterparts. This selectivity is further nuanced at the enantiomeric level, with the (R)- and (S)-enantiomers displaying differential binding affinities and insecticidal activities across various insect species. This technical guide provides an in-depth analysis of the binding affinity of (R)-dinotefuran to insect nAChR subtypes, summarizing key quantitative data, detailing relevant experimental methodologies, and illustrating the associated neuronal signaling pathways. Understanding the stereospecific interactions of dinotefuran with its target receptors is paramount for the development of more selective and effective insecticides with reduced off-target effects.

Introduction

Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission in the insect central nervous system, making them a primary target for insecticides. Dinotefuran, like other neonicotinoids, acts as an agonist at these receptors, causing persistent activation, which leads to neuronal hyperexcitation, paralysis, and eventual death of the insect.

A distinguishing feature of dinotefuran is the differential activity of its chiral enantiomers. Research has demonstrated that the (S)-enantiomer of dinotefuran generally exhibits higher toxicity to certain non-target insects, such as honeybees, while the (R)-enantiomer often retains potent insecticidal activity against key agricultural pests. This enantiomer-specific bioactivity underscores the importance of studying the precise interactions of each stereoisomer with different nAChR subtypes to inform the development of chirally pure active ingredients with improved environmental safety profiles.

Quantitative Binding Affinity of Dinotefuran Enantiomers

The binding affinity of dinotefuran to insect nAChRs has been quantified using various experimental approaches, primarily radioligand binding assays. While data specifically detailing the binding constants (K_i_ or K_d_) for the individual (R)- and (S)-enantiomers are limited in publicly accessible literature, studies on racemic dinotefuran and comparative toxicity assays provide significant insights into their differential affinities.

Table 1: Binding Affinity and Toxicity of Dinotefuran

| Compound/Enantiomer | Insect Species | Preparation | Radioligand | Parameter | Value | Reference |

| Racemic Dinotefuran | Periplaneta americana (American Cockroach) | Nerve Cord Membranes | [³H]Dinotefuran | K_d_ | 13.7 nM | [1] |

| Racemic Dinotefuran | Periplaneta americana (American Cockroach) | Nerve Cord Membranes | [³H]Dinotefuran | B_max_ | 14.8 fmol/40 µg protein | [1] |

| Racemic Dinotefuran | Periplaneta americana (American Cockroach) | Nerve Cord Membranes | [³H]Dinotefuran | IC_50_ | 5.02 nM | [1] |

| Racemic Dinotefuran | Periplaneta americana (American Cockroach) | Nerve Cord Membranes | [³H]Epibatidine | IC_50_ | 890 nM | [2] |

| (S)-Dinotefuran vs. This compound | Apis mellifera (Honeybee) | Whole Organism | - | Toxicity Ratio | 41.1-128.4 fold higher for (S) | |

| This compound vs. Racemic | Aphis gossypii (Cotton Aphid) | Whole Organism | - | Insecticidal Activity | Comparable | |

| This compound vs. Racemic | Apolygus lucorum (Mucid Bug) | Whole Organism | - | Insecticidal Activity | Comparable |

Key nAChR Subunits for this compound Selectivity

The differential binding affinity of dinotefuran enantiomers is attributed to the specific subunit composition of the nAChRs in various insect species. Functional studies using techniques such as RNA interference (RNAi) and CRISPR/Cas9-mediated gene knockout have been instrumental in identifying the critical subunits for dinotefuran's action.

Table 2: nAChR Subunits Implicated in Dinotefuran Activity

| Insect Species | Key Subunit(s) | Experimental Approach | Finding | Reference |

| Nilaparvata lugens (Brown Planthopper) | Nlα2, Nlβ1 | RNA interference | Knockdown of these subunits decreases sensitivity to dinotefuran. | [3] |

| Drosophila melanogaster (Fruit Fly) | Dα1 | Gene Knockout | Knockout of Dα1 reduces sensitivity to imidacloprid but not to dinotefuran, indicating a different target subtype for dinotefuran. | [4] |

| Drosophila melanogaster (Fruit Fly) | α1/α3/β1 | Mutant Analysis | This subtype combination is suggested as the major target for dinotefuran and related neonicotinoids. | [5] |

| Apis mellifera (Honeybee) | α8 | Molecular Docking | The α8 subunit is implicated in the higher binding affinity and toxicity of (S)-dinotefuran. |

Experimental Protocols

Radioligand Binding Assay for Dinotefuran

This protocol describes a method for determining the binding affinity of this compound to insect nAChRs using a competitive binding assay with [³H]dinotefuran.

Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Materials:

-

Insect nerve cords (e.g., from American cockroaches)

-

[³H]Dinotefuran (specific activity ~70-80 Ci/mmol)

-

This compound

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (GF/B)

-

Scintillation fluid

Procedure:

-

Membrane Preparation:

-

Dissect nerve cords from the desired insect species on ice.

-

Homogenize the tissue in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA and a protease inhibitor cocktail).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in binding buffer and determine the protein concentration using a standard assay (e.g., Bradford).

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]dinotefuran (final concentration ~1-2 nM), 50 µL of competing ligand (this compound, at concentrations ranging from 10⁻¹⁰ to 10⁻⁵ M), and 50 µL of the membrane preparation (50-100 µg of protein).

-

For total binding, add 50 µL of binding buffer instead of the competing ligand. For non-specific binding, add a high concentration of unlabeled dinotefuran (e.g., 10 µM).

-

Incubate the plate at 4°C for 60 minutes.

-